molecular formula C11H8ClFN2O2 B2482370 2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide CAS No. 1223880-03-2

2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No. B2482370
CAS RN: 1223880-03-2
M. Wt: 254.65
InChI Key: OPIBTNITOHFBDV-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide” is a chemical compound with the molecular formula C8H7ClFNO . It has a molecular weight of 187.599 .


Synthesis Analysis

While specific synthesis methods for “2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide” were not found, similar compounds have been synthesized through various methods . For instance, N-methyl-4-(methylthio)benzamidine was condensed with 2-chloro-4?-fluoroacetophenone to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide” consists of a central carbon atom bonded to a chlorine atom, a fluorophenyl group, and an oxazole ring .


Physical And Chemical Properties Analysis

“2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide” is a solid compound . It has a molecular weight of 187.599 and an empirical formula of C8H7ClFNO .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

  • Researchers synthesized derivatives of this compound and found significant anti-inflammatory activity in some of them, highlighting its potential therapeutic applications in inflammation-related conditions (Sunder & Maleraju, 2013).

Antimicrobial Activity

  • A study demonstrated the antimicrobial properties of sulfide and sulfone derivatives of this compound, suggesting its use in combating bacterial and fungal infections (Badiger, Mulla, Khazi, & Khazi, 2013).

Analgesic and Anti-inflammatory Activities

  • Another research focused on designing and synthesizing quinazolinyl acetamides, including derivatives of this compound, which showed promising analgesic and anti-inflammatory activities (Alagarsamy et al., 2015).

Pesticide Potential

  • Derivatives of this compound have been characterized for their potential as pesticides, as demonstrated in a study focusing on powder diffraction data of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide derivatives (Olszewska, Pikus, & Tarasiuk, 2008).

Local Anesthetic Activities

  • Research into 2-aminothiazole and 2-aminothiadiazole analogues of this compound revealed local anesthetic activities, providing insights into its potential use in local anesthesia (Badiger, Khan, Kalashetti, & Khazi, 2012).

Anticancer Agents

Safety and Hazards

While specific safety data for “2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide” is not available, similar compounds are known to pose certain hazards. For instance, they may cause skin and eye irritation and may be harmful if inhaled or swallowed .

properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c12-5-10(16)15-11-9(6-14-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIBTNITOHFBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2)NC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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